molecular formula C24H33NO B1295293 p-Heptyloxybenzylidene p-butylaniline CAS No. 29743-12-2

p-Heptyloxybenzylidene p-butylaniline

Cat. No. B1295293
CAS RN: 29743-12-2
M. Wt: 351.5 g/mol
InChI Key: PQXJYRGZFLHSAK-UHFFFAOYSA-N
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Description

P-Heptyloxybenzylidene p-butylaniline is a chemical compound with the molecular formula C24H33NO . It is a mesogenic material with promising properties for various scientific applications.


Molecular Structure Analysis

The molecular structure of p-Heptyloxybenzylidene p-butylaniline consists of 24 carbon atoms, 33 hydrogen atoms, and 1 nitrogen atom . The average mass is 351.525 Da, and the monoisotopic mass is 351.256226 Da .


Physical And Chemical Properties Analysis

The molecular weight of p-Heptyloxybenzylidene p-butylaniline is 351.5249 g/mol . Unfortunately, the specific physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved resources.

Scientific Research Applications

Ultrasonic Velocity Studies

HyBBA’s response to ultrasonic waves provides valuable insights into its phase transitions. The compound’s ultrasonic velocity varies with temperature across isotropic, nematic, smectic-A, smectic-C, and smectic-G phases . This variation is crucial for understanding the first-order phase transitions and the molecular interactions within the material .

Liquid Crystal Research

HyBBA is used in the study of liquid crystals due to its mesomorphic properties. It exhibits complex mesomorphism, making it an ideal candidate for exploring the orientational and positional ordering of molecules in different liquid crystalline phases .

Disclination Studies

The compound is instrumental in the study of disclinations in liquid crystals. Disclinations are topological defects characterized by a rotational distortion of the material’s order parameter. HyBBA helps in visualizing these defects through decoration techniques like solidification-induced band texture and focal-conic texture decoration .

Material Science

In material science, HyBBA’s properties are exploited to understand the molecular packing and interactions in various phases. This understanding is pivotal for designing new materials with desired mechanical and thermal properties .

Phase Transition Analysis

HyBBA undergoes several phase transitions, which can be studied using different techniques such as X-ray diffraction, thermal microscopy, and differential scanning calorimetry. These studies are essential for materials that require precise temperature control during their application .

Acoustic Properties

The acoustic properties of HyBBA, such as adiabatic compressibility and molar sound velocity, are of interest. These properties are computed and compared with theoretical values to validate models of molecular behavior in liquid crystals .

Optical Microscopy

HyBBA’s ability to form various textures under an optical microscope makes it a useful tool for studying the microstructure of liquid crystalline phases. This is particularly useful in the development of optical devices that rely on liquid crystal technology .

Molecular Volume Studies

The study of HyBBA’s molecular volume across different temperatures and phases provides insights into the density and structural changes that occur during phase transitions. This information is vital for applications that depend on the material’s volumetric properties .

properties

IUPAC Name

N-(4-butylphenyl)-1-(4-heptoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO/c1-3-5-7-8-9-19-26-24-17-13-22(14-18-24)20-25-23-15-11-21(12-16-23)10-6-4-2/h11-18,20H,3-10,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXJYRGZFLHSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201212284
Record name 4-Butyl-N-[[4-(heptyloxy)phenyl]methylene]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Heptyloxybenzylidene p-butylaniline

CAS RN

29743-12-2
Record name 4-Butyl-N-[[4-(heptyloxy)phenyl]methylene]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29743-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Heptyloxybenzylidene p-butylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Butyl-N-[[4-(heptyloxy)phenyl]methylene]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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